3-(1,3-Benzodioxol-5-yl)thiolan-3-ol
Description
3-(1,3-Benzodioxol-5-yl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a 1,3-benzodioxole moiety at the 3-position. The 1,3-benzodioxole group, a methylenedioxy aromatic system, is commonly associated with bioactive molecules due to its electron-rich structure and metabolic stability.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-11(3-4-15-6-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFJMENSHXUEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chalcone and Cyclohexene Derivatives
Example Compounds :
- 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones (chalcones)
- Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylates
Key Differences :
- Structure : Chalcones lack the thiolane ring, instead featuring α,β-unsaturated ketones or cyclohexene systems.
- Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation, whereas cyclized derivatives involve ethyl acetoacetate reactions .
- Bioactivity : These compounds are primarily explored for antimicrobial and anticancer properties, differing from the undefined biological profile of 3-(1,3-benzodioxol-5-yl)thiolan-3-ol.
Pyrazoline and Thiazolyl-Pyrazoline Derivatives
Example Compounds :
Key Differences :
- Structure : Pyrazolines incorporate a five-membered dihydropyrazole ring, while thiazolyl derivatives add a thiazole substituent.
- The thiolan-3-ol analog’s enzymatic targets remain uncharacterized.
Quinazolinone and Isobenzofuran Derivatives
Example Compounds :
Key Differences :
- Structure: Quinazolinones feature a fused benzopyrimidine system, whereas isobenzofurans include a fused furan ring. Both lack sulfur atoms present in thiolan-3-ol.
- Applications: Quinazolinones are studied for antibacterial and anticonvulsant activities, highlighting divergent therapeutic focuses compared to sulfur-containing analogs .
Simple Benzodioxole Derivatives
Example Compounds :
Key Differences :
- Structure: Sesamol is a phenolic derivative, while Helional is an aliphatic aldehyde. Neither includes heterocyclic sulfur.
- Applications : Sesamol is used as an antioxidant, and Helional is a fragrance component, contrasting with the underexplored industrial applications of this compound .
Structural and Analytical Insights
- Crystallography : Single-crystal X-ray analysis is frequently employed for benzodioxole derivatives (e.g., hydrazinecarboxamide in ), confirming stereochemistry and planarity. Similar methods would clarify the thiolan-3-ol’s conformation .
- Ring Puckering: The thiolane ring’s puckering (via Cremer-Pople parameters) could be compared to quinazolinone or isobenzofuran systems, which exhibit planar or slightly distorted geometries .
Data Tables
Table 1: Molecular Properties
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